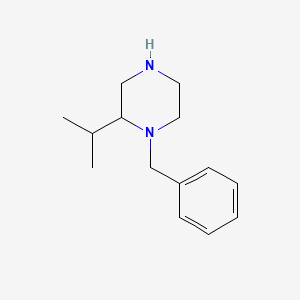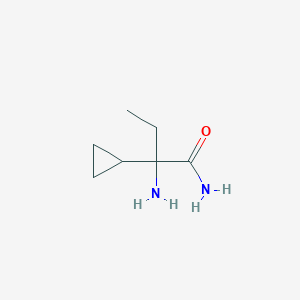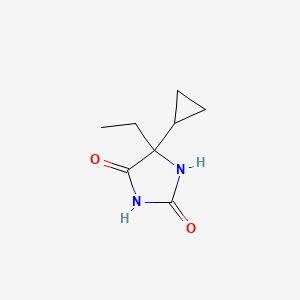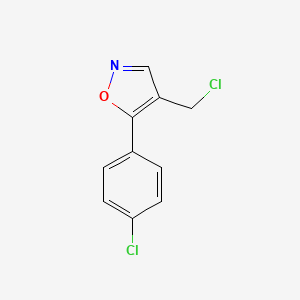![molecular formula C11H12BrNO4 B1376794 5-Bromo-2-[(3-carboxypropyl)amino]benzoic acid CAS No. 1393441-79-6](/img/structure/B1376794.png)
5-Bromo-2-[(3-carboxypropyl)amino]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis pathway for 5-Bromo-2-[(3-carboxypropyl)amino]benzoic acid involves the reaction of 5-bromoanthranilic acid with 3-chloropropylamine followed by carboxylation of the resulting intermediate. The product is isolated by filtration, washed with water, and dried.Molecular Structure Analysis
The molecular formula of 5-Bromo-2-[(3-carboxypropyl)amino]benzoic acid is C11H12BrNO4 . The InChI code is 1S/C11H12BrNO4/c12-7-3-4-9(8(6-7)11(16)17)13-5-1-2-10(14)15/h3-4,6,13H,1-2,5H2,(H,14,15)(H,16,17) .Physical And Chemical Properties Analysis
The boiling point of 5-Bromo-2-[(3-carboxypropyl)amino]benzoic acid is predicted to be 529.5±50.0 °C . The density is predicted to be 1.662±0.06 g/cm3 . The pKa is predicted to be 4.71±0.10 .Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis and Characterization : A study by Jaber, Kyhoiesh, and Jawad (2021) focused on the synthesis of a related compound, 5-BrTAMB, and its Cd(II) complex, revealing insights into its structural properties through various analytical techniques. This research contributes to the understanding of compounds like 5-Bromo-2-[(3-carboxypropyl)amino]benzoic acid in terms of their synthesis and characterization (Jaber, Kyhoiesh, & Jawad, 2021).
- Structural Analysis : Hemamalini and Fun (2010) analyzed a structurally similar compound, providing insights into the molecular interactions and hydrogen bonding, which can be relevant for understanding the properties of 5-Bromo-2-[(3-carboxypropyl)amino]benzoic acid (Hemamalini & Fun, 2010).
Biological Activity
- Antifungal and Antibacterial Activities : The study by Jaber, Kyhoiesh, and Jawad (2021) also explored the antifungal and antibacterial activities of the synthesized compound, indicating potential biological applications for compounds like 5-Bromo-2-[(3-carboxypropyl)amino]benzoic acid (Jaber, Kyhoiesh, & Jawad, 2021).
- Biological Activity Studies : Additional studies by authors like Kumari et al. (2019) and Pişkin, Canpolat, and Öztürk (2020) on related compounds could provide a broader perspective on the biological activities and applications of 5-Bromo-2-[(3-carboxypropyl)amino]benzoic acid (Kumari et al., 2019); (Pişkin, Canpolat, & Öztürk, 2020).
properties
IUPAC Name |
5-bromo-2-(3-carboxypropylamino)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO4/c12-7-3-4-9(8(6-7)11(16)17)13-5-1-2-10(14)15/h3-4,6,13H,1-2,5H2,(H,14,15)(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCTVMCGXSAYRRR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(=O)O)NCCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-[(3-carboxypropyl)amino]benzoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


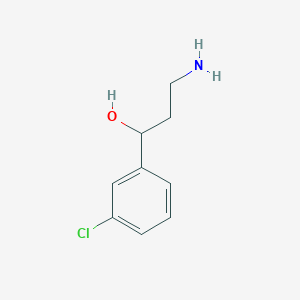
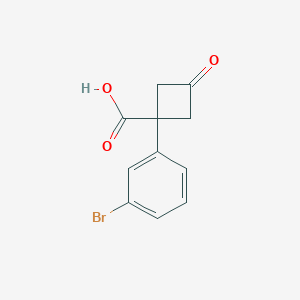


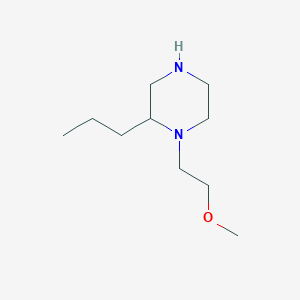
![1-[1-(propan-2-yl)-1H-pyrazol-3-yl]propan-2-one](/img/structure/B1376720.png)
